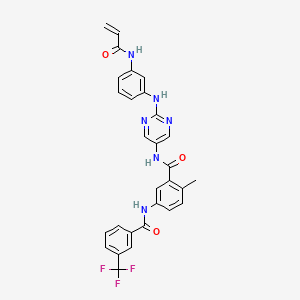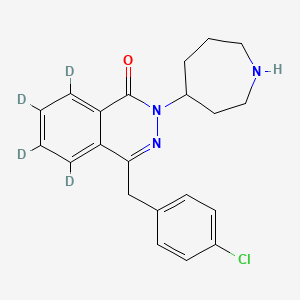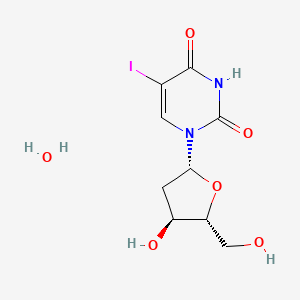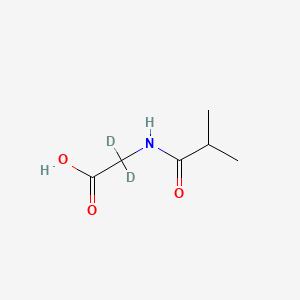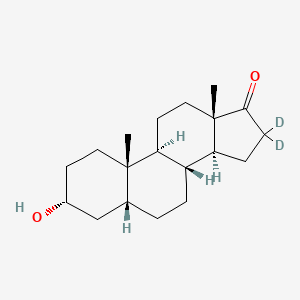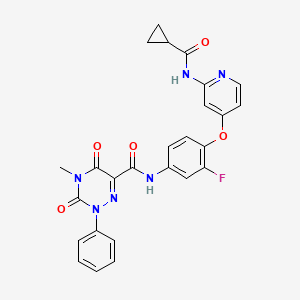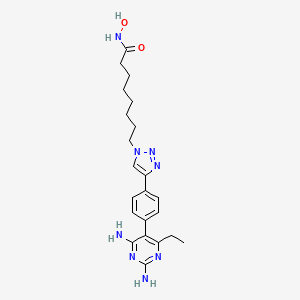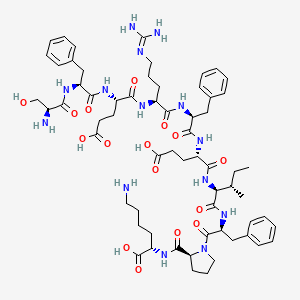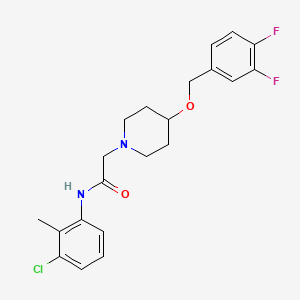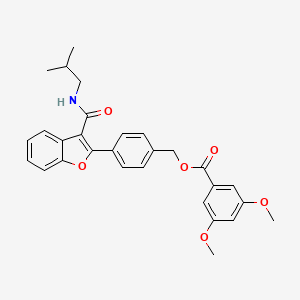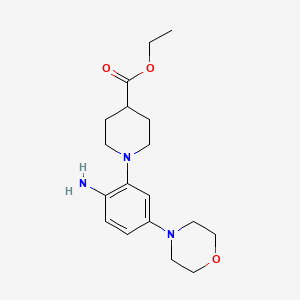
Aep-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aep-IN-1 is a non-covalent inhibitor of asparagine endopeptidase, also known as legumain. This compound has shown potential in the treatment of various neurological diseases, including Alzheimer’s disease. Asparagine endopeptidase is a cysteine protease that specifically cleaves peptide bonds at asparaginyl residues, making it a significant target for therapeutic intervention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aep-IN-1 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the quality of the final product. The production process must also comply with regulatory standards to ensure safety and efficacy .
化学反応の分析
Types of Reactions
Aep-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
科学的研究の応用
Aep-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the enzymatic activity of asparagine endopeptidase and its role in peptide cleavage.
Biology: Helps in understanding the biological pathways involving asparagine endopeptidase, particularly in plant and mammalian cells.
作用機序
Aep-IN-1 exerts its effects by binding to the active site of asparagine endopeptidase, thereby inhibiting its enzymatic activity. The compound interacts with the catalytic cysteine residue, preventing the cleavage of peptide bonds at asparaginyl residues. This inhibition disrupts the normal function of asparagine endopeptidase, leading to a reduction in the formation of pathological peptides associated with diseases like Alzheimer’s .
類似化合物との比較
Similar Compounds
δ-Secretase Inhibitor 11: Another inhibitor of asparagine endopeptidase, used in the study of Alzheimer’s disease.
Butelase 1: A plant-derived enzyme with similar peptide ligation activity.
Uniqueness of Aep-IN-1
This compound stands out due to its high specificity and potency as an inhibitor of asparagine endopeptidase. Its non-covalent binding mechanism allows for reversible inhibition, making it a valuable tool in both research and therapeutic applications. Additionally, its central nervous system activity makes it particularly relevant for studying and potentially treating neurological disorders .
特性
分子式 |
C18H27N3O3 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
ethyl 1-(2-amino-5-morpholin-4-ylphenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-2-24-18(22)14-5-7-21(8-6-14)17-13-15(3-4-16(17)19)20-9-11-23-12-10-20/h3-4,13-14H,2,5-12,19H2,1H3 |
InChIキー |
LGVISIPNPSTDGA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=CC(=C2)N3CCOCC3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


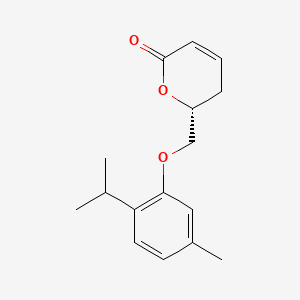
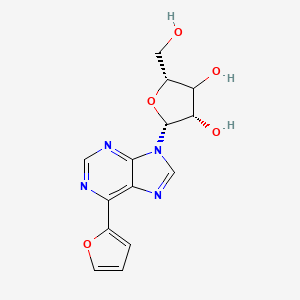
![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)
